molecular formula C10H9IO2 B14808007 3-Cyclopropoxy-2-iodobenzaldehyde

3-Cyclopropoxy-2-iodobenzaldehyde

Cat. No.: B14808007
M. Wt: 288.08 g/mol
InChI Key: UGYLXQDJGFPVGN-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-iodobenzaldehyde is an organic compound with the molecular formula C10H9IO2. It is a derivative of benzaldehyde, where the hydrogen atom at the second position is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by a cyclopropoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclopropoxy-2-iodobenzaldehyde can be synthesized through the iodination of benzaldehyde derivatives. One common method involves the use of 1,3-diiodo-5,5-dimethylhydantoin in sulfuric acid . The reaction conditions typically include maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s formation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.

    Oxidation Products: Carboxylic acids are the primary products.

    Reduction Products: Alcohols are the main products formed from the reduction of the aldehyde group.

Scientific Research Applications

3-Cyclopropoxy-2-iodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-iodobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzaldehyde: Similar structure but lacks the cyclopropoxy group.

    3-Iodobenzaldehyde: Similar structure but lacks the cyclopropoxy group.

    2-Cyclopropoxybenzaldehyde: Similar structure but lacks the iodine atom.

Uniqueness

3-Cyclopropoxy-2-iodobenzaldehyde is unique due to the presence of both the iodine atom and the cyclopropoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

3-cyclopropyloxy-2-iodobenzaldehyde

InChI

InChI=1S/C10H9IO2/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,6,8H,4-5H2

InChI Key

UGYLXQDJGFPVGN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2I)C=O

Origin of Product

United States

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